(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and reactivity. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is designed to ensure consistent quality and efficiency, with rigorous monitoring of reaction parameters. Solvent recovery and recycling are also implemented to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the methoxy groups.
Condensation Reactions: The compound can act as a condensing agent, facilitating the formation of amides and esters from carboxylic acids and amines or alcohols
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Bases: Such as triethylamine to deprotonate reactants and drive the reaction forward.
Solvents: Such as tetrahydrofuran (THF) and dimethylformamide (DMF) to dissolve reactants and provide a suitable reaction medium.
Major Products Formed
The major products formed from reactions involving this compound include substituted triazine derivatives, amides, and esters, depending on the specific reactants and conditions used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent for the synthesis of various organic molecules. Its ability to facilitate condensation reactions makes it valuable in the preparation of peptides and other complex molecules .
Biology
In biological research, (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its reactivity and stability .
Mechanism of Action
The mechanism of action of (E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide involves its ability to act as a condensing agent. The triazine ring facilitates the formation of covalent bonds between reactants, such as carboxylic acids and amines, by activating the carboxyl group and making it more susceptible to nucleophilic attack. This results in the formation of amide or ester bonds, depending on the reactants used .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine-based compound used as a coupling reagent in organic synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A related compound that also participates in nucleophilic substitution reactions.
Uniqueness
(E)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-phenylethenesulfonamide is unique due to its specific structure, which combines the reactivity of the triazine ring with the functional groups of the sulfonamide and phenylethene moieties. This combination allows for a wide range of chemical transformations and applications, making it a versatile reagent in both research and industrial settings .
Properties
IUPAC Name |
(E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-21-13-16-12(17-14(18-13)22-2)10-15-23(19,20)9-8-11-6-4-3-5-7-11/h3-9,15H,10H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMCDVYJHOIUSZ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C=CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)/C=C/C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.